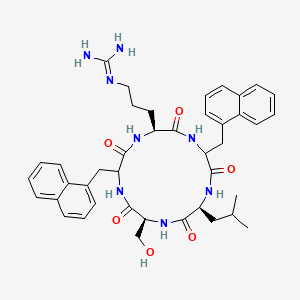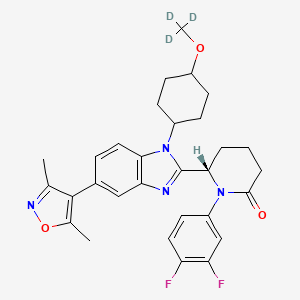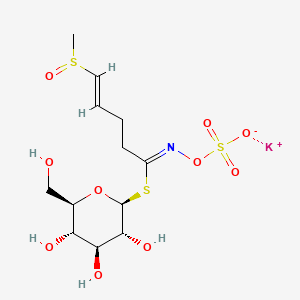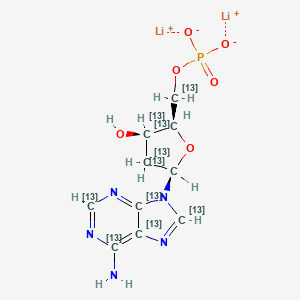
2'-Deoxyadenosine-5'-monophosphate-13C10 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with carbon-13, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotope without altering the chemical structure of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) derivatives with additional oxygen atoms, while substitution reactions may result in compounds with different functional groups .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in the study of DNA synthesis and damage, as well as in the investigation of adenosine-based interactions.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of new pharmaceuticals and in the quality control of existing products.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during synthesis. The labeled carbon-13 atoms allow researchers to track the compound and study its interactions with other molecules. This helps in understanding the molecular targets and pathways involved in DNA synthesis and damage .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium): This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic markers for research.
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium): This compound is a triphosphate derivative, used in studies involving DNA polymerase.
2’-Deoxyguanosine-5’-monophosphate-13C10,15N5 (disodium): A similar compound labeled with carbon-13 and nitrogen-15, used in studies of guanine-based interactions.
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in various research applications. Its stability and incorporation into DNA make it a valuable tool for studying DNA synthesis and damage .
Propiedades
Fórmula molecular |
C10H12Li2N5O6P |
|---|---|
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clave InChI |
HQPPQRVOFRAJDP-YTBWFSMHSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]OP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



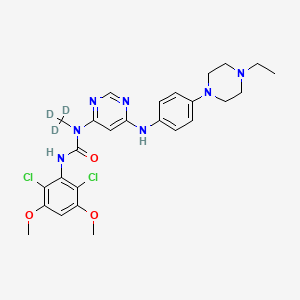



![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)

